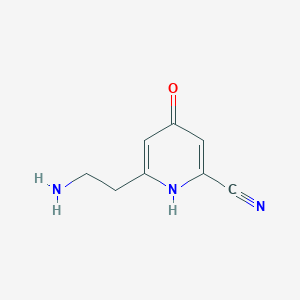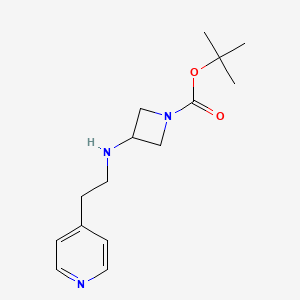
N-(3-Bromo-2-hydroxyphenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Bromo-2-hydroxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C7H8BrNO3S and a molecular weight of 266.114 g/mol . This compound is part of the sulfonamide family, which has been widely used in various fields due to its unique chemical properties.
Métodos De Preparación
The synthesis of N-(3-Bromo-2-hydroxyphenyl)methanesulfonamide typically involves the amidation reaction. This process includes the reaction of 3-bromo-2-hydroxybenzoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
N-(3-Bromo-2-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes, while reduction reactions can convert it to an alcohol.
Coupling Reactions: This compound can participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(3-Bromo-2-hydroxyphenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it useful in the development of new antibiotics.
Industry: It is used in the production of various chemical products, including dyes and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(3-Bromo-2-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biological processes, leading to the compound’s antibacterial and anticancer effects .
Comparación Con Compuestos Similares
N-(3-Bromo-2-hydroxyphenyl)methanesulfonamide can be compared with other sulfonamide derivatives such as:
- N-(3-Fluorophenyl)methanesulfonamide
- N-(2-Bromo-3-hydroxyphenyl)methanesulfonamide
- N-(3-Hydroxyphenyl)methanesulfonamide
These compounds share similar chemical structures but differ in their substituents, which can significantly affect their chemical reactivity and biological activity. The presence of the bromine atom in this compound, for example, can enhance its reactivity in substitution reactions compared to its fluorine or hydrogen-substituted counterparts .
Propiedades
Fórmula molecular |
C7H8BrNO3S |
|---|---|
Peso molecular |
266.11 g/mol |
Nombre IUPAC |
N-(3-bromo-2-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C7H8BrNO3S/c1-13(11,12)9-6-4-2-3-5(8)7(6)10/h2-4,9-10H,1H3 |
Clave InChI |
QMPWBLOUUUAFKI-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=C(C(=CC=C1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















